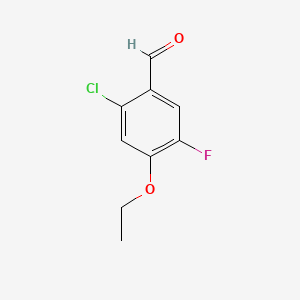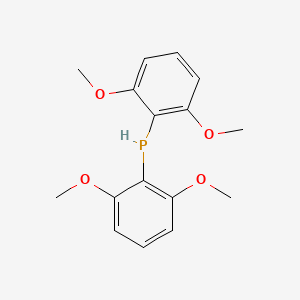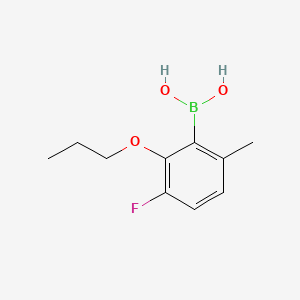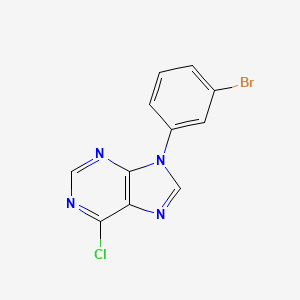
9-(3-Bromophenyl)-6-chloro-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Bromophenyl)-6-chloro-9H-purine: is an organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-6-chloro-9H-purine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 9-(3-Bromophenyl)-6-chloro-9H-purine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound. Other coupling reactions, such as Heck or Sonogashira couplings, could also be relevant.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethylformamide (DMF).
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(3-Bromophenyl)-6-chloro-9H-purine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals. Purine derivatives are known for their roles in various biological processes, and modifications to the purine ring can lead to compounds with antiviral, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action for 9-(3-Bromophenyl)-6-chloro-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing cellular processes. The bromophenyl and chlorine groups could enhance binding affinity or selectivity for certain molecular targets, such as kinases or nucleic acids .
Comparación Con Compuestos Similares
9-(3-Bromophenyl)-9H-carbazole: This compound shares the bromophenyl group but has a different core structure, leading to different chemical properties and applications.
6-Chloropurine: Lacks the bromophenyl group, making it less versatile in certain synthetic applications.
9-Phenyl-9H-purine:
Uniqueness: The presence of both bromine and chlorine atoms in 9-(3-Bromophenyl)-6-chloro-9H-purine makes it unique compared to other purine derivatives. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H6BrClN4 |
|---|---|
Peso molecular |
309.55 g/mol |
Nombre IUPAC |
9-(3-bromophenyl)-6-chloropurine |
InChI |
InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H |
Clave InChI |
FEVKROXXTAIPNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2C=NC3=C2N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



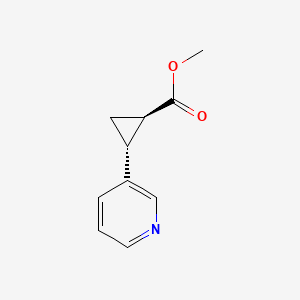
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)


